Methyl 4-methyldodecanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55955-73-2 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
methyl 4-methyldodecanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-13(2)11-12-14(15)16-3/h13H,4-12H2,1-3H3 |
InChI Key |
YMPDBAQULZTBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCC(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Biogeochemical Pathways
Isolation and Identification from Microbial Sources
The most definitive identification of a structurally related compound, methyl 4,8-dimethyldodecanoate, has been in the volatile organic compounds released by the actinomycete Micromonospora aurantiaca. nih.gov Analysis of headspace extracts from cultures of this bacterium using closed-loop stripping apparatus (CLSA) coupled with gas chromatography-mass spectrometry (GC-MS) revealed a complex mixture of over 90 compounds, with FAMEs being a major class. nih.gov Among these were various saturated unbranched, monomethyl, and dimethyl branched FAMEs, including the aforementioned dimethyldodecanoate, whose structure was elucidated through mass spectra and comparison with synthesized reference compounds. nih.gov Actinomycetes are well-known for producing a vast array of secondary metabolites, and the synthesis of unique branched-chain fatty acids is a recognized characteristic of this phylum.
While the detailed structure of Methyl 4-methyldodecanoate has been pinpointed in Micromonospora aurantiaca, the broader family of branched-chain fatty acids (BCFAs) is widespread among prokaryotes. BCFAs, particularly those of the iso and anteiso series, are major components of the membrane lipids in many bacterial species. semanticscholar.orgasm.org These compounds are crucial for maintaining membrane fluidity and function, especially in diverse and extreme environments. semanticscholar.orgasm.orgavantiresearch.com The presence of internally branched fatty acids, such as the 4-methyl derivative, is less common than the terminal iso (methyl branch at the ω-1 position) and anteiso (methyl branch at the ω-2 position) structures but represents another layer of structural diversity in bacterial lipids. nih.govfrontiersin.org The genetic machinery for producing BCFAs is found across various bacterial phyla, suggesting that while this compound itself may be rare, the foundational biosynthetic capabilities are more broadly distributed.
In bacteria that produce them, BCFAs often constitute a significant portion of the total fatty acid content. For many species within the Actinomycetes and other genera like Bacillus, branched-chain fatty acids can be the predominant type, often exceeding the quantity of straight-chain fatty acids (SCFAs). nih.gov The ratio of different BCFAs (e.g., iso vs. anteiso) and the ratio of total BCFAs to SCFAs can vary between species and can be influenced by growth conditions.
| Fatty Acid Type | General Structure | Common Chain Lengths | Typical Abundance in BCFA-Producing Bacteria | Precursor Molecule Example |
|---|---|---|---|---|
| Straight-Chain (Unbranched) | CH₃(CH₂)ₙCOOH | C14-C18 | Minor to Moderate | Acetyl-CoA |
| iso-Branched | (CH₃)₂CH(CH₂)ₙCOOH | C13-C17 | Often Abundant | Isobutyryl-CoA (from Valine) |
| anteiso-Branched | CH₃CH₂(CH₃)CH(CH₂)ₙCOOH | C13-C17 | Often Abundant | 2-Methylbutyryl-CoA (from Isoleucine) |
| Internally-Branched (e.g., 4-methyl) | CH₃(CH₂)ₓCH(CH₃)(CH₂)ᵧCOOH | Variable | Less Common/Variable | Propionyl-CoA (via Methylmalonyl-CoA) |
Biosynthetic Mechanisms and Precursor Incorporation
The formation of this compound is the result of specific enzymatic pathways that deviate from the standard fatty acid synthesis routes.
The biosynthesis of the methyl branch at an internal position, such as the C-4 position in this compound, involves the incorporation of a methylmalonyl-CoA extender unit instead of the usual malonyl-CoA during the fatty acid chain elongation process. nih.gov Standard fatty acid synthesis proceeds by the sequential addition of two-carbon units from malonyl-CoA. However, in some bacteria, the fatty acid synthase (FAS) machinery can utilize methylmalonyl-CoA, which adds a three-carbon unit that, after reduction, results in a methyl-branched chain. nih.gov
Feeding experiments with isotopically labeled precursors in Micromonospora aurantiaca have confirmed this mechanism. When the bacterium was supplied with labeled sodium propionate, which is a precursor to methylmalonyl-CoA, the label was incorporated into the internally branched FAMEs. nih.gov This demonstrates the direct role of the methylmalonyl-CoA pathway in generating the internal methyl branches characteristic of compounds like methyl 4,8-dimethyldodecanoate. nih.gov
The final step in the formation of this compound is the esterification of the carboxyl group with a methyl group. The universal methyl donor in biological systems is S-Adenosyl Methionine (SAM). nih.govnih.gov Isotope labeling studies with [methyl-²H₃]methionine fed to Micromonospora aurantiaca cultures resulted in the incorporation of the deuterium label into the methyl ester moiety of the FAMEs produced. nih.gov This finding provides clear evidence that the methyl ester function is derived from SAM, likely catalyzed by a specific S-adenosylmethionine-dependent methyltransferase enzyme. nih.gov This enzymatic methylation is distinct from the formation of the methyl branch on the fatty acid chain itself.
| Compound Name | Role in Biosynthesis |
|---|---|
| Acetyl-CoA | Primary starter unit for straight-chain fatty acid synthesis. |
| Propionyl-CoA | Precursor that is carboxylated to form methylmalonyl-CoA. |
| Methylmalonyl-CoA | Extender unit incorporated by fatty acid synthase to create an internal methyl branch on the fatty acid chain. |
| S-Adenosyl Methionine (SAM) | Methyl group donor for the final esterification of the fatty acid's carboxyl group, forming the methyl ester. |
| 4-methyldodecanoic acid | The fatty acid intermediate prior to methylation of the carboxyl group. |
Ecological Distribution and Environmental Dynamics (Non-Clinical)
Microorganisms, including a vast array of bacteria and fungi, produce and release a wide spectrum of volatile organic compounds (VOCs) as part of their metabolism. nih.govuni-rostock.de These microbial VOCs (mVOCs) are chemically diverse, encompassing alcohols, ketones, terpenes, and fatty acid derivatives. nih.gov Fatty acid methyl esters (FAMEs), including branched-chain variants, are a recognized class of mVOCs. uni-rostock.de
These volatile molecules are crucial mediators of intra- and inter-kingdom interactions. They can act as signaling molecules for communication, as defense mechanisms against competing microbes, or as facilitators of symbiotic relationships. nih.govresearchgate.net Given that branched-chain FAMEs are produced by various bacteria, it is plausible that this compound functions as a VOC within certain microbial ecosystems. Its volatility allows it to diffuse through air and soil, potentially influencing the behavior and growth of neighboring organisms.
Semiochemicals are chemical signals that carry information between organisms and play a critical role in ecological interactions. rothamsted.ac.uk This category includes pheromones (intraspecific communication) and allelochemicals (interspecific communication). There is substantial evidence that fatty acid methyl esters function as effective semiochemicals, particularly as insect repellents.
Studies have demonstrated that medium-chain FAMEs, such as those derived from coconut oil (e.g., methyl octanoate, methyl decanoate, and methyl laurate), exhibit strong antifeedant and spatial repellent activities against various insect pests, including stable flies (Stomoxys calcitrans) and aphids (Myzus persicae). nih.govmdpi.com The repellent strength of these compounds is often dose-dependent. nih.gov For example, methyl esters of C₈:₀, C₁₀:₀, and C₁₂:₀ fatty acids have shown significant antifeedant properties against stable flies. nih.gov Furthermore, coconut-derived FAMEs have been identified as a promising alternative to synthetic repellents. mdpi.com
While direct research on the semiochemical activity of this compound is limited, its structural similarity to other biologically active FAMEs strongly suggests its potential as an ecological mediator. As a C13 branched-chain FAME, it could possess similar insect repellent or deterrent properties, contributing to the chemical defense mechanisms of its source organism. plos.org
| Compound | Activity Type | Target Organism(s) |
|---|---|---|
| Methyl Octanoate (C₈:₀-ME) | Antifeedant, Spatial Repellency, Toxicity | Stable fly (Stomoxys calcitrans) nih.gov |
| Methyl Decanoate (C₁₀:₀-ME) | Antifeedant, Toxicity | Stable fly (Stomoxys calcitrans) nih.gov |
| Methyl Laurate (C₁₂:₀-ME) | Antifeedant, Toxicity | Stable fly (Stomoxys calcitrans) nih.gov |
| Coconut FAME mixture | Repellency | Green peach aphid (Myzus persicae) mdpi.com |
| Saturated Fatty Acids (general) | Repellency | Aedes aegypti mosquitoes plos.org |
Branched-chain fatty acids (BCFAs) are common constituents of lipids in various biological systems. They are particularly abundant in ruminant products like milk and meat. csic.es The microbial populations within the rumen are responsible for synthesizing a variety of odd- and branched-chain fatty acids, which are subsequently absorbed by the host animal and incorporated into their tissues and milk fat. nih.gov Odd- and branched-chain fatty acids can constitute up to 3% of the total fatty acids in ruminant milk. nih.gov While the fatty acid profile of milk is complex and can include hundreds of different acids, the majority are present in trace amounts. csic.es Gas chromatography analyses of bovine milk have identified numerous fatty acid methyl esters, including saturated FAMEs like methyl palmitate and methyl stearate. researchgate.net
In mammals, the metabolism of absorbed BCFAs primarily occurs in peripheral tissues such as skeletal muscle and the brain, rather than the liver. nih.govresearchgate.net The catabolic pathways are extensive and involve initial transamination followed by oxidative decarboxylation. researchgate.net The specific breakdown products depend on the structure of the fatty acid, which is often related to the precursor branched-chain amino acids (leucine, isoleucine, and valine). nih.gov For instance, the catabolism of valine and isoleucine yields propionyl-CoA, while leucine catabolism produces acetyl-CoA. plos.org These intermediates can then enter central metabolic pathways like the citric acid cycle for energy production or be used as precursors for the synthesis of other molecules. plos.orgnih.gov Although the specific occurrence of this compound in non-human fluids or tissues is not widely reported, its metabolic fate would likely follow the general pathways established for other exogenous and endogenous BCFAs.
Chemical Synthesis and Advanced Methodologies
Retrosynthetic Analysis of Methyl 4-Methyldodecanoate
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The analysis of this compound identifies the ester functional group as a primary point for disconnection.
The most logical disconnection is at the ester linkage, breaking the molecule into 4-methyldodecanoic acid and methanol (B129727). This is a standard disconnection for esters, as they are commonly synthesized from a carboxylic acid and an alcohol.
A further key disconnection involves the carbon-carbon bond at the branched methyl group. This leads to two main synthetic strategies:
Strategy A: Alkylation Approach. The bond between C4 and C5 can be disconnected, suggesting an alkylation reaction. This would involve a nucleophilic eight-carbon unit (an octyl derivative) attacking an electrophilic four-carbon unit containing the methyl branch.
Strategy B: Michael Addition Approach. The bond between C3 and C4 can be disconnected. This points towards a conjugate or Michael addition, where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound.
These disconnections provide a roadmap for the forward synthesis, guiding the selection of appropriate reactions and starting materials.
Total Synthesis Approaches
The total synthesis of this compound can be achieved through various multi-step linear sequences. These approaches focus on constructing the carbon backbone and subsequently forming the methyl ester.
A multi-step synthesis is a sequence of reactions used to create a complex molecule from simpler ones. For this compound, a linear synthesis would involve the sequential addition of carbon fragments to build the dodecanoate (B1226587) chain with the methyl branch at the C4 position. An example of a linear synthetic sequence is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Grignard Reaction | Octylmagnesium bromide, Propionaldehyde | 4-Undecanol |
| 2 | Oxidation | 4-Undecanol, PCC | 4-Undecanone |
| 3 | Wittig Reaction | 4-Undecanone, Methyltriphenylphosphonium bromide | 4-Methyl-1-undecene |
| 4 | Hydroboration-Oxidation | 4-Methyl-1-undecene, BH3, H2O2, NaOH | 4-Methyldodecanol |
| 5 | Oxidation | 4-Methyldodecanol, Jones reagent | 4-Methyldodecanoic acid |
| 6 | Fischer Esterification | 4-Methyldodecanoic acid, Methanol, H2SO4 | This compound |
This table represents a plausible multi-step linear synthesis and is illustrative of the general approach.
The formation of the carbon skeleton of this compound relies on robust carbon-carbon bond-forming reactions.
Alkylation Reactions: A common strategy involves the alkylation of an enolate or a related nucleophile. For instance, the lithium enolate of a suitable ester or ketone can be treated with an alkyl halide. In the context of synthesizing the 4-methyldodecanoate backbone, a malonic ester synthesis variant could be employed.
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is an effective method for creating the 4-methyl substitution pattern organic-chemistry.orgwikipedia.org. A Gilman reagent (a lithium diorganocopper reagent), such as lithium dioctylcuprate, can be added to methyl crotonate (methyl but-2-enoate) in a 1,4-addition fashion. This directly establishes the desired carbon framework. The reaction is generally thermodynamically controlled and provides a high yield of the 1,4-adduct organic-chemistry.org.
| Reaction Type | Nucleophile | Electrophile | Key Bond Formed |
| Alkylation | Enolate of an ester | Octyl bromide | C-C bond formation via SN2 displacement |
| Michael Addition | Lithium dioctylcuprate | Methyl crotonate | C-C bond formation at the β-carbon |
Once the carboxylic acid precursor, 4-methyldodecanoic acid, is synthesized, the final step is esterification to form the methyl ester.
Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid masterorganicchemistry.commasterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed masterorganicchemistry.com.
Other Methods:
Reaction with Diazomethane (B1218177): While highly effective and proceeding under mild conditions, diazomethane is toxic and explosive, limiting its use to small-scale syntheses.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and is suitable for acid-sensitive substrates commonorganicchemistry.com.
Acid Chloride Formation followed by Alcoholysis: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with methanol.
| Esterification Method | Reagents | Conditions | Advantages |
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive, suitable for large scale |
| Diazomethane | CH₂N₂ | Room temperature | High yield, mild conditions |
| Steglich Esterification | Methanol, DCC, DMAP | Room temperature | Mild conditions, good for sensitive substrates |
| Via Acid Chloride | 1. SOCl₂ 2. Methanol | Varies | High reactivity, good for sterically hindered alcohols |
Stereoselective Synthesis of Enantiomers and Diastereomers
Since the C4 carbon in this compound is a stereocenter, the synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.
For the synthesis of a specific enantiomer of this compound, a chiral auxiliary can be attached to a precursor molecule to direct a key bond-forming step. For example, in a Michael addition approach, an α,β-unsaturated ester can be derived from a chiral alcohol. The bulky chiral auxiliary would shield one face of the molecule, forcing the incoming nucleophile (e.g., a Gilman reagent) to attack from the less hindered face, thereby inducing diastereoselectivity.
Illustrative Chiral Auxiliary Approach:
Attachment of Chiral Auxiliary: An α,β-unsaturated carboxylic acid is reacted with a chiral alcohol (e.g., (R)- or (S)-2-butanol) to form a chiral ester.
Diastereoselective Michael Addition: The chiral ester is then subjected to a Michael addition with a suitable organocuprate. The stereochemistry of the chiral auxiliary directs the addition to form one diastereomer preferentially.
Removal of Chiral Auxiliary: The resulting diastereomerically enriched ester is then hydrolyzed to the carboxylic acid and subsequently esterified with methanol to yield the desired enantiomerically enriched this compound. The chiral auxiliary is recovered and can be reused.
This approach allows for the synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the chiral auxiliary mdpi.com.
Asymmetric Catalysis in Stereocenter Formation
The synthesis of specific enantiomers of this compound requires precise control over the formation of the chiral center at the C4 position. Asymmetric catalysis offers a powerful strategy to achieve this, employing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. nih.gov Organocatalysis, in particular, has emerged as a significant field for the asymmetric synthesis of chiral molecules, providing unique modes of substrate activation that can be complementary to traditional metal-catalyzed transformations. princeton.edu
One potential strategy for the stereoselective synthesis of this compound involves the use of iminium ion activation. In this approach, an α,β-unsaturated aldehyde precursor could undergo a conjugate addition of a methyl group. Chiral secondary amine catalysts, such as imidazolidinones (MacMillan catalysts) or Jørgensen-Hayashi type catalysts, can form a chiral iminium ion intermediate with the unsaturated aldehyde. nih.govprinceton.edu This intermediate effectively shields one face of the molecule, directing the incoming nucleophile (a methyl group source) to the opposite face, thus establishing the stereocenter with high enantioselectivity. Subsequent oxidation of the aldehyde and esterification would yield the desired chiral this compound.
Another viable approach is the asymmetric alkylation of a precursor molecule. This could involve the use of a chiral auxiliary or, more directly, a phase-transfer catalyst. Chiral Cinchona alkaloid-based catalysts have been successfully employed in the Michael addition of carbon nucleophiles, a reaction type that could be adapted to introduce the C4 methyl group stereoselectively. wisconsin.edu These catalytic methods are advantageous as they avoid the need for stoichiometric amounts of chiral reagents, aligning with more efficient and sustainable synthetic principles.
Table 1: Hypothetical Asymmetric Catalytic Approaches for Stereocenter Formation
| Catalyst Type | Reaction Strategy | Key Intermediate | Potential Outcome for this compound Synthesis |
|---|---|---|---|
| Chiral Imidazolidinone (Organocatalyst) | Conjugate Addition to an α,β-Unsaturated Aldehyde | Chiral Iminium Ion | High enantiomeric excess (e.e.) of the C4 stereocenter. |
| Cinchona Alkaloid Derivative (Organocatalyst) | Michael Addition of a Methyl Nucleophile | Activated Nucleophile/Electrophile Complex | Good to excellent enantioselectivity. |
| Chiral Ligand-Metal Complex (e.g., Cu-BOX) | Asymmetric 1,4-Conjugate Addition | Chiral Metal-Enolate | High catalytic activity and enantiocontrol. |
Enantiodivergent Synthetic Strategies
Enantiodivergent synthesis represents an advanced and highly efficient approach in asymmetric catalysis, enabling the selective formation of either enantiomer of a chiral product from the same starting material by simply modifying the catalyst system. This strategy is particularly valuable as it provides access to both (R)- and (S)-methyl 4-methyldodecanoate from a common prochiral precursor, which is crucial for stereochemical studies and biological evaluations.
The core principle of an enantiodivergent approach lies in the use of pseudo-enantiomeric catalysts. For instance, in a metal-catalyzed conjugate addition, two enantiomers of a chiral ligand (e.g., (R,R)-L and (S,S)-L) can be paired with a metal center (e.g., Copper or Palladium). When reacted with a suitable precursor, such as an α,β-unsaturated ester, the (R,R)-ligated catalyst would preferentially generate the (R)-enantiomer of the product, while the (S,S)-ligated catalyst would yield the (S)-enantiomer. The chiral environment created by the catalyst-ligand complex dictates the trajectory of the nucleophilic attack, thereby controlling the stereochemical outcome.
Table 2: Enantiodivergent Synthesis Concept
| Prochiral Starting Material | Catalyst System | Resulting Product Enantiomer |
|---|---|---|
| Methyl dodec-3-enoate | Metal + (R,R)-Chiral Ligand | (R)-Methyl 4-methyldodecanoate |
| Metal + (S,S)-Chiral Ligand | (S)-Methyl 4-methyldodecanoate |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of organic compounds like this compound is essential for developing sustainable and environmentally responsible chemical processes. researchgate.net Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances, focusing on aspects such as waste prevention, atom economy, and energy efficiency. chemistryjournals.netjocpr.com
Solvent-Free or Environmentally Benign Reaction Conditions
A primary source of waste in chemical synthesis, often accounting for 80-90% of the total mass, is the use of conventional organic solvents, which are typically toxic, volatile, and derived from petrochemicals. nih.gov Green chemistry promotes the reduction or elimination of these solvents. Solvent-free synthesis, where reactions are conducted with neat reactants, often with grinding (mechanochemistry) or on a solid support, represents an ideal scenario. ias.ac.inrsc.org An efficient methodology for synthesizing esters under solvent-free conditions has been demonstrated, offering high product yields and simplified work-up procedures. nih.gov
Where a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an excellent green solvent due to its non-toxicity and availability. nih.govhostgator.co.in Other alternatives include ethanol, ionic liquids, and supercritical fluids like CO2, which can reduce environmental impact while maintaining or improving reaction efficiency. chemistryjournals.net For the synthesis of this compound, a direct esterification of 4-methyldodecanoic acid with methanol could potentially be carried out under solvent-free conditions with a solid acid catalyst, or by using a green solvent.
Table 3: Comparison of Traditional vs. Green Solvents
| Solvent | Classification | Key Characteristics |
|---|---|---|
| Toluene, Dichloromethane | Traditional | Volatile, toxic, derived from fossil fuels, significant disposal costs. |
| Water | Benign | Non-toxic, non-flammable, readily available, environmentally safe. nih.govhostgator.co.in |
| Ethanol | Benign | Renewable feedstock, biodegradable, lower toxicity. chemistryjournals.net |
| None (Solvent-Free) | Ideal Green Condition | Eliminates solvent waste, can lead to higher reaction rates, simplifies purification. cmu.edu |
Catalytic Approaches for Enhanced Efficiency and Selectivity
A core tenet of green chemistry is the use of catalytic reagents in place of stoichiometric ones. msu.edu Catalysts increase reaction rates and can be used in small amounts, are often recyclable, and are not consumed in the reaction, thereby significantly reducing waste. chemistryjournals.net Catalytic processes frequently require less energy and generate fewer by-products, making them more sustainable. chemistryjournals.netjk-sci.com
For the synthesis of this compound, several catalytic approaches can be envisioned:
Biocatalysis : Enzymes, such as lipases, can be used as natural catalysts for the esterification of 4-methyldodecanoic acid with methanol. Biocatalysis often proceeds under mild conditions (room temperature and neutral pH) with extremely high selectivity, minimizing by-product formation and energy consumption. hostgator.co.injk-sci.com
Heterogeneous Catalysis : Solid catalysts, such as zeolites, clays, or functionalized nano-titania, can be employed. ias.ac.inhostgator.co.in These catalysts are advantageous because they can be easily separated from the reaction mixture by simple filtration and can be reused multiple times, which is both economically and environmentally beneficial. ias.ac.in
These catalytic strategies offer a greener alternative to classical esterification methods that often rely on stoichiometric amounts of corrosive mineral acids, leading to significant waste streams.
Table 4: Stoichiometric vs. Catalytic Reagents in Esterification
| Approach | Reagent Example | Amount Used | Waste Generation | Reusability |
|---|---|---|---|---|
| Stoichiometric | Sulfuric Acid (H₂SO₄) | ≥ 1 equivalent | High (neutralization salts) | No |
| Catalytic (Homogeneous) | p-Toluenesulfonic acid | < 10 mol% | Low | Difficult |
| Catalytic (Heterogeneous) | Zeolite, Lipase Enzyme | Catalytic amount | Very Low | Yes ias.ac.inhostgator.co.in |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jk-sci.comnih.gov A reaction with high atom economy maximizes the use of starting materials and inherently minimizes the generation of waste. jocpr.com The goal is to design syntheses where most, if not all, atoms of the reactants become part of the product. hostgator.co.in
The calculation is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 hostgator.co.in
Addition and rearrangement reactions are considered highly atom-economical as they, in theory, can achieve 100% atom economy. nih.govprimescholars.com In contrast, substitution and elimination reactions are inherently less economical as they generate by-products. nih.gov
To illustrate this, two hypothetical routes to this compound are compared below. Route A, a conjugate addition, is highly atom-economical. Route B, a classical approach using a Wittig reaction, is significantly less so due to the formation of a high molecular weight stoichiometric by-product, triphenylphosphine (B44618) oxide.
Table 5: Atom Economy Comparison of Synthetic Routes
| Parameter | Route A: Conjugate Addition | Route B: Wittig Reaction Based |
|---|---|---|
| Reactants | Methyl dodec-3-enoate (C₁₃H₂₄O₂) + Methyl Grignard (CH₃MgBr) | Decanal (C₁₀H₂₀O) + (3-methoxy-3-oxopropyl)triphenylphosphonium bromide (C₂₂H₂₂BrO₂P) |
| Desired Product | This compound (C₁₄H₂₈O₂) | This compound (C₁₄H₂₈O₂) |
| By-products | Mg(Br)X (after workup) | Triphenylphosphine oxide (C₁₈H₁₅OP) + NaBr |
| Theoretical Atom Economy | ~100% (for the key C-C bond formation step) | < 50% (due to large PPh₃O by-product) |
Spectroscopic and Chromatographic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a primary tool for the unambiguous structure determination of organic molecules. For Methyl 4-methyldodecanoate, a full suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed to assign every proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are used to piece together the molecular structure. Based on established chemical shift values for fatty acid methyl esters (FAMEs) and methyl-branched alkanes, the predicted ¹H NMR assignments are detailed below aocs.orgaocs.org.
The spectrum is characterized by a sharp singlet for the methoxy (B1213986) protons, a triplet for the alpha-methylene protons adjacent to the carbonyl group, and a complex multiplet for the methine proton at the C-4 branch point. The C-4 methyl group appears as a doublet, and the terminal methyl group of the main chain presents as a triplet. The remaining methylene (B1212753) protons overlap in a broad signal complex in the upfield region aocs.orgaocs.org.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | ~3.67 | Singlet (s) | 3H |
| C2-H₂ | ~2.30 | Triplet (t) | 2H |
| C12-H₃ | ~0.88 | Triplet (t) | 3H |
| C4-CH₃ | ~0.85 | Doublet (d) | 3H |
| C4-H | ~1.55 | Multiplet (m) | 1H |
| C3-H₂ | ~1.60 | Multiplet (m) | 2H |
| C5-C11-H₂ | ~1.25 | Multiplet (m) | 14H |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled spectrum, each unique carbon atom in this compound gives rise to a single peak. The chemical shifts are influenced by factors such as hybridization and proximity to electronegative atoms. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield, while the methoxy carbon also has a characteristic downfield shift. The carbons of the long alkyl chain appear in the upfield region bch.ro.
The presence of the methyl branch at C-4 introduces unique shifts for C-3, C-4, C-5, and the branch methyl carbon itself, distinguishing the spectrum from that of its straight-chain isomer, methyl tridecanoate.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~174.4 |
| -OCH₃ | ~51.4 |
| C2 | ~34.1 |
| C3 | ~30-35 |
| C4 | ~30-35 |
| C4-CH₃ | ~19-23 |
| C5-C10 | ~22-32 (signal cluster) |
| C11 | ~22.7 |
| C12 | ~14.1 |
To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons, typically over two to three bonds. For this compound, COSY would show a key correlation between the methine proton at C-4 and the protons of the adjacent methylene groups (C-3 and C-5) as well as the protons of the C-4 methyl group. It would also show correlations linking all the methylene groups in the long alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. Each signal in the HSQC spectrum correlates a specific proton resonance with its corresponding carbon resonance. For example, the singlet at ~3.67 ppm would correlate to the carbon signal at ~51.4 ppm, confirming their assignment as the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds. This technique confirms the assembly of the molecular fragments. Key HMBC correlations for this compound would include:
A correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C-1), confirming the methyl ester functionality.
Correlations from the C-4 methyl protons to C-3, C-4, and C-5, unambiguously placing the methyl branch at the C-4 position.
Correlations from the C-2 methylene protons to C-1 (carbonyl) and C-3.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization.
Under Electron Ionization (EI), this compound produces a characteristic fragmentation pattern that can be used for its identification. Like other fatty acid methyl esters, it displays common fragment ions resulting from cleavages near the ester group. However, the presence of the methyl branch at the C-4 position induces a specific and diagnostic cleavage.
The mass spectrum shows characteristic ions at m/z = 74 (from McLafferty rearrangement) and m/z = 87 (from β-cleavage relative to the carbonyl group). Crucially, the methyl group at the γ-position (C-4) facilitates a γ-cleavage, leading to a diagnostic fragment ion at m/z = 115 . The presence of this m/z 115 ion, coupled with the near absence of the m/z = 101 ion (which would arise from γ-cleavage in an unbranched chain), is a clear indicator of 4-methyl branching researchgate.net.
Table 3: Key Diagnostic Ions in the EI Mass Spectrum of this compound researchgate.net
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Significance |
|---|---|---|
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty Rearrangement; common in FAMEs |
| 87 | [CH₃OCO(CH₂)₂]⁺ | β-Cleavage; common in FAMEs |
| 115 | [CH₃OCO(CH₂)₂CH(CH₃)]⁺ | γ-Cleavage at the branch point |
| [M-31]⁺ (m/z 197) | Loss of methoxy radical (•OCH₃) | Loss from the ester group |
| [M-43]⁺ (m/z 185) | Loss of propyl radical | Cleavage of C4-C5 bond |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₄H₂₈O₂. HRMS can differentiate this formula from other combinations of atoms that might have the same nominal mass.
The calculated monoisotopic (exact) mass for C₁₄H₂₈O₂ is 228.20893 Da nih.gov. An experimental HRMS measurement confirming a mass extremely close to this theoretical value provides definitive evidence for the correct elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) provides detailed structural information about a molecule through controlled fragmentation. While specific MS/MS data for this compound is not widely published, significant structural details can be inferred from its electron ionization mass spectrum (EI-MS), often obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The mass spectrum of this compound displays characteristic fragment ions that are indicative of its structure. Key fragments include ions at m/z = 74 and m/z = 87. researchgate.netresearchgate.net The ion at m/z = 74 is the base peak for most straight-chain saturated fatty acid methyl esters, resulting from a McLafferty rearrangement. researchgate.netresearchgate.net However, in the case of this compound, the presence of a methyl group on the fourth carbon (the γ-position) alters the fragmentation pattern significantly.
A crucial observation is that the β-cleavage becomes more prominent than the McLafferty fragmentation. researchgate.net Furthermore, the methyl branch at the γ-position leads to a characteristic γ-fragmentation, producing an ion at m/z = 115, while the fragment ion at m/z = 101, which would indicate a γ-cleavage in unbranched FAMEs, is almost completely absent. researchgate.net This distinct fragmentation pattern is a key identifier for γ-methyl branched FAMEs.
Table 1: Characteristic Mass Fragments for this compound
| m/z Value | Fragmentation Origin | Significance |
|---|---|---|
| 74 | McLafferty Rearrangement | Common fragment for FAMEs, but less intense than β-cleavage product. researchgate.net |
| 87 | β-Cleavage | More important fragmentation than McLafferty due to branching. researchgate.net |
These fragmentation patterns, when analyzed, allow for the precise determination of the branch position within the fatty acid chain, a task that is challenging with other methods.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the ester functional group and the long aliphatic chain.
The most prominent and easily identifiable peak would be the carbonyl (C=O) stretch of the ester group, which is expected to appear in the region of 1750-1735 cm⁻¹. masterorganicchemistry.com This peak is typically the strongest absorption in the spectrum. masterorganicchemistry.com Another key absorption related to the ester group is the C-O single bond stretch, which would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
The aliphatic nature of the molecule is confirmed by the presence of C-H stretching vibrations. Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of C-H stretches in alkanes. Additionally, C-H bending vibrations for CH₂ and CH₃ groups would be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 1750-1735 | C=O Stretch | Ester |
| 2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1465 | C-H Bend | Alkane (CH₂) |
| 1375 | C-H Bend | Alkane (CH₃) |
The combination of these characteristic peaks in an IR spectrum provides conclusive evidence for the presence of a fatty acid methyl ester structure.
Advanced Chromatographic Separation and Purity Assessment
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography (GC) is the premier technique for the separation and analysis of volatile and semi-volatile compounds like fatty acid methyl esters. sigmaaldrich.comthermofisher.com Developing a robust GC method for this compound is crucial for its accurate quantification and purity assessment.
Method development involves the systematic optimization of several parameters to achieve good resolution, peak symmetry, and analysis time. mac-mod.comscribd.com
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically suitable for FAME analysis. scribd.com The column dimensions (length, internal diameter, and film thickness) are chosen based on the complexity of the sample and desired separation efficiency.
Temperature Programming: An isothermal analysis may be sufficient for simple mixtures, but a temperature program is often necessary for samples containing a range of FAMEs. scribd.comobrnutafaza.hr A typical program might start at a lower temperature to separate more volatile components and then ramp up to elute higher-boiling compounds like this compound.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) must be optimized to ensure maximum separation efficiency. scribd.com
Injector and Detector Temperatures: The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation. obrnutafaza.hr The detector, typically a Flame Ionization Detector (FID) for FAMEs, also requires an optimized temperature for stable operation.
Purity assessment is typically performed by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. An assay of ≥99.5% by GC is often indicative of a high-purity standard. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Related Systems
While GC is the dominant technique for FAME analysis, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile related compounds. For methyl esters, reverse-phase HPLC (RP-HPLC) is the most common mode.
A typical RP-HPLC method for a related compound like methyl dodecanoate (B1226587) might use a C18 column (e.g., Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for improved peak shape. sielc.com Formic acid is preferred when the HPLC system is coupled to a mass spectrometer. sielc.com HPLC is particularly useful for preparative separations to isolate impurities or for analyzing complex mixtures where derivatization to FAMEs is not desirable.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
The coupling of chromatographic separation with mass spectrometric detection creates powerful hyphenated techniques that provide both separation and structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for the analysis of complex mixtures of FAMEs. researchgate.net As demonstrated in the analysis of volatiles from the actinomycete Micromonospora aurantiaca, GC-MS allowed for the identification of over 90 compounds, including this compound and other novel branched FAMEs. researchgate.net The gas chromatograph separates the individual components of the mixture, which are then introduced into the mass spectrometer. The resulting mass spectrum for each component serves as a chemical fingerprint, allowing for positive identification by comparing it to library spectra and analyzing its fragmentation patterns. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. rsc.org This technique is invaluable for analyzing compounds that are not suitable for GC. For FAMEs and related lipid systems, LC-MS can provide molecular weight information and, with tandem MS capabilities (LC-MS/MS), detailed structural data. rsc.orghmdb.ca Predicted LC-MS/MS spectra for related compounds like methyl dodecanoate are available in databases and can aid in the identification of unknown lipid species. hmdb.ca
Retention Index Systems for Branched FAMEs
In gas chromatography, the retention time of a compound is a key identifier. However, it can vary between different instruments and conditions. Retention index (RI) systems provide a more robust and transferable measure of a compound's retention behavior. The most common system is the Kovats Retention Index, which relates the retention time of an analyte to those of n-alkanes.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl dodecanoate |
| Acetonitrile |
| Formic Acid |
Chemical Reactivity and Derivatization Studies
Hydrolysis Kinetics and Ester Stability Under Varied Conditions
The hydrolysis of methyl 4-methyldodecanoate involves the cleavage of the ester bond to yield 4-methyldodecanoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base and is a fundamental measure of the ester's stability.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically slow, requiring heat to proceed at a practical rate. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The reaction with pure water is extremely slow and is therefore impractical. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used, often by employing a dilute aqueous acid solution. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that is generally faster than acid-catalyzed hydrolysis. chemguide.co.ukstudymind.co.uk The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process, also known as saponification, results in the formation of an alcohol and the salt of the carboxylic acid (a carboxylate). studymind.co.uk
Table 1: General Conditions for Ester Hydrolysis
| Condition | Catalyst | Products | Reaction Characteristics |
|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl | 4-Methyldodecanoic Acid + Methanol | Reversible, requires heat and excess water. chemguide.co.uk |
| Alkaline | NaOH or KOH | Sodium/Potassium 4-methyldodecanoate + Methanol | Irreversible, generally faster than acid hydrolysis. chemguide.co.uk |
Transesterification Reactions with Different Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with an alcohol (e.g., ethanol, propanol (B110389), butanol) in the presence of a catalyst to form a new 4-methyldodecanoate ester and methanol. This reaction is central to the production of biodiesel from various feedstocks. nih.govwikipedia.org
The reaction can be catalyzed by acids (like sulfuric acid), bases (like sodium hydroxide or potassium hydroxide), or enzymes (lipases). nih.gov Base-catalyzed transesterification is often preferred commercially due to its faster reaction rates at lower temperatures. nih.gov The choice of alcohol affects the properties of the resulting ester. Using longer-chain alcohols like propanol or butanol can alter properties such as viscosity and cold-flow behavior. mdpi.comresearchgate.net
The general transesterification reaction is as follows: CH₃(CH₂)₇CH(CH₃)CH₂CH₂COOCH₃ + R-OH ⇌ CH₃(CH₂)₇CH(CH₃)CH₂CH₂COOR + CH₃OH (this compound + Alcohol ⇌ 4-Methyldodecanoate Ester + Methanol)
While specific studies on this compound are limited, extensive research on the transesterification of vegetable oils (which are triglycerides of fatty acids) provides insight into typical reaction conditions and outcomes.
Table 2: Representative Transesterification Reactions of Fatty Acid Methyl Esters (FAMEs) with Various Alcohols
| Alcohol | Catalyst | Typical Conditions | Product | Reported Yields (for FAMEs) |
|---|---|---|---|---|
| Ethanol | NaOH | 80°C, 12:1 alcohol/oil molar ratio | Ethyl 4-methyldodecanoate | Up to 98% mdpi.com |
| 1-Propanol | KOH | - | Propyl 4-methyldodecanoate | ~87-99% researchgate.net |
| Isopropanol | KOH | 30°C, 6:1 alcohol/oil molar ratio | Isopropyl 4-methyldodecanoate | ~88% researchgate.netresearchgate.net |
| 1-Butanol | KOH | 80°C, 6:1 alcohol/oil molar ratio | Butyl 4-methyldodecanoate | ~95% mdpi.com |
Note: Yields are based on studies of vegetable oils and may vary for a specific branched-chain ester.
Reduction Reactions to Corresponding Alcohols and Other Derivatives
The ester functional group in this compound can be reduced to a primary alcohol, 4-methyldodecan-1-ol. This transformation is a valuable synthetic route to fatty alcohols, which have numerous industrial applications. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this conversion, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters.
The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. An acidic workup is performed to protonate the resulting alkoxide.
This reduction is a standard and high-yielding reaction in organic synthesis, providing a direct pathway to the corresponding branched-chain fatty alcohol.
Oxidation Pathways and Degradation Product Characterization
The oxidation of fatty acids and their esters is a fundamental biological process for energy generation and is also relevant to the chemical degradation of these compounds. For branched-chain fatty acids, the metabolic pathway depends on the position of the methyl group.
Fatty acids with a methyl group at the β-carbon (C-3) cannot undergo direct β-oxidation. Instead, they are initially processed through α-oxidation, where one carbon is removed from the carboxyl end. nih.gov However, in this compound, the methyl group is located at the C-4 (or γ) position. This branching does not block the key steps of β-oxidation.
Therefore, 4-methyldodecanoic acid (the free acid form) is expected to be degraded via the standard β-oxidation pathway within the mitochondria. wikipedia.orgmicrobenotes.com The process involves a cycle of four enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α- and β-carbons.
Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.
Oxidation by hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group.
Thiolysis by thiolase, cleaving the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter.
This cycle repeats, progressively shortening the carbon chain. For 4-methyldodecanoate, the β-oxidation would proceed as follows:
Cycle 1: Produces acetyl-CoA and methyl 2-methyldecanoate.
Cycle 2: Produces acetyl-CoA and propionyl-CoA (due to the methyl branch).
The remaining chain would continue through β-oxidation.
The final products of the complete oxidation of 4-methyldodecanoic acid would be several molecules of acetyl-CoA and one molecule of propionyl-CoA. These can then enter the citric acid cycle for energy production. wikipedia.org
Chemical oxidation under harsh conditions (e.g., exposure to strong oxidants or high temperatures) can lead to a complex mixture of degradation products, including smaller chain aldehydes, ketones, and carboxylic acids, resulting from the cleavage of C-C bonds. nih.govnih.gov
Synthesis of Analogues and Homologues for Structure-Property Relationship Studies
The synthesis of analogues and homologues of this compound is crucial for understanding how molecular structure influences physical and chemical properties. By systematically varying the chain length or the position of the methyl branch, structure-property relationships can be established. These relationships are important for applications in areas like biofuels and lubricants, where properties such as melting point, viscosity, and oxidative stability are critical.
For instance, the melting point of fatty acid esters is highly dependent on the packing efficiency of the molecules in the solid state. researchgate.netisarpublisher.com
Chain Length: Increasing the length of the main carbon chain generally leads to a higher melting point due to increased van der Waals forces. isarpublisher.com
Branching: The introduction of a methyl branch disrupts the linear structure, hindering efficient crystal packing. This generally results in a lower melting point compared to the corresponding straight-chain isomer. researchgate.net
The synthesis of these compounds can be achieved through standard organic chemistry methods, often involving the esterification of the corresponding branched-chain carboxylic acid with methanol.
Table 3: Predicted and Observed Melting Points of Saturated C13 Methyl Esters
| Compound | Structure | Expected Effect of Structure | Reference Melting Point (°C) |
|---|---|---|---|
| Methyl tridecanoate | CH₃(CH₂)₁₁COOCH₃ | Linear chain, efficient packing | ~5.5 |
| This compound | CH₃(CH₂)₇CH(CH₃)(CH₂)₂COOCH₃ | Branching disrupts packing | Lower than linear isomer |
| Methyl 11-methyldodecanoate (iso-tridecanoate) | (CH₃)₂CH(CH₂)₉COOCH₃ | Branching near the end of the chain | Lower than linear isomer |
| Methyl pentadecanoate | CH₃(CH₂)₁₃COOCH₃ | Longer linear chain | ~30.5 |
Note: Specific melting point data for this compound is not widely published and is inferred based on general principles of structure-property relationships in fatty acid esters.
Analytical and Research Applications
Utilization as an Analytical Standard in Quantitative Analysis
As a pure, well-characterized substance, Methyl 4-methyldodecanoate is utilized as an analytical standard, particularly in the field of chromatography. Its primary role is to aid in the accurate identification and quantification of this specific isomer in complex biological or chemical mixtures. In one notable study, this compound was deliberately synthesized to serve as a reference compound. This allowed for the definitive identification of the same molecule found in the volatile headspace extracts of the actinomycete Micromonospora aurantiaca, demonstrating its utility in the analysis of natural products.
In quantitative analysis using techniques like Gas Chromatography (GC), establishing a reliable calibration curve is essential for determining the concentration of an analyte. While specific studies detailing the use of this compound for creating calibration curves are not prevalent, the general methodology for FAMEs is well-established. A series of standard solutions containing known concentrations of high-purity this compound would be prepared and analyzed by GC. The instrumental response (e.g., peak area) is then plotted against the concentration of each standard. This curve serves as a reference to determine the concentration of this compound in unknown samples by comparing their instrumental response to the curve. The linearity of this curve, often indicated by a high coefficient of determination (R²), is a critical factor in ensuring accurate quantification.
The use of an internal standard (IS) is a common practice in chromatography to improve the precision and accuracy of quantitative analysis. An IS is a compound that is added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume, sample loss during preparation, and instrumental drift. While specific examples of this compound being used as an internal standard are not documented in the searched literature, a structurally similar compound (an isomer or a deuterated version) could serve this purpose for the analysis of other FAMEs, provided it is not present in the original sample and exhibits similar chemical behavior and chromatographic retention. This approach is preferred in many laboratories because it effectively removes interferences from the sample matrix, leading to more accurate results than external standard calibration.
Reference Compound in Spectroscopic Libraries and Databases
Spectroscopic data is crucial for the unambiguous identification of chemical compounds. This compound, particularly when synthesized as a pure reference material, provides the precise spectroscopic signature needed for this purpose. Its mass spectrum is a key identifier. In Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern of a molecule is like a fingerprint. For this compound, the mass spectrum shows characteristic fragment ions that confirm the presence of a methyl group in the γ-position (carbon 4). Key fragments include those at a mass-to-charge ratio (m/z) of 87 and 74; however, a significant feature for γ-methyl branched FAMEs is the prominent fragment at m/z = 115, resulting from γ-cleavage, and a diminished fragment at m/z = 101, which is characteristic of unbranched FAMEs. This distinct pattern allows it to be identified in complex mixtures and its data to be included in spectral libraries for future reference.
Table 1: Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation | Significance |
|---|---|---|
| 74 | McLafferty rearrangement fragment | Common in methyl esters |
| 87 | β-cleavage fragment | Common in methyl esters |
| 101 | γ-cleavage in unbranched FAMEs | Almost completely missing, indicating branching at the γ-position |
Precursor for Synthesis of More Complex Organic Molecules
The ester functional group is a versatile handle in organic synthesis, allowing for a variety of chemical transformations. As a methyl ester, this compound could theoretically serve as a precursor for more complex molecules. General reactions applicable to methyl esters include:
Hydrolysis: Conversion to the corresponding carboxylic acid (4-methyldodecanoic acid) under acidic or basic conditions.
Transesterification: Reaction with another alcohol to form a different ester.
Reduction: Transformation into the primary alcohol (4-methyldodecan-1-ol) using a reducing agent like lithium aluminum hydride.
Grignard Reaction: Addition of an organometallic (Grignard) reagent to the carbonyl carbon to produce a tertiary alcohol.
Despite these potential applications, specific examples from the scientific literature of this compound being used as a starting material for the synthesis of other complex molecules were not identified in the conducted research.
Application in Environmental Monitoring and Biogeochemical Cycling Studies
Fatty acid methyl esters (FAMEs) are compounds of interest in environmental science, primarily due to their role as the main component of biodiesel. The environmental fate, biodegradation, and potential impacts of FAMEs are subjects of ongoing study semanticscholar.org. Furthermore, FAME profiles in soil and water can be used as biomarkers to trace the origin of organic matter and understand microbial community structures researchgate.net. Branched-chain FAMEs, in particular, are studied for their influence on the cold-flow properties of biodiesel researchgate.net.
However, specific research focused on the environmental monitoring of this compound or its role in biogeochemical cycling is not documented in the available literature. While general methods for FAME analysis in environmental samples exist, dedicated studies tracking this specific branched isomer have not been reported.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of Methyl 4-methyldodecanoate.
| Parameter | Atoms Involved | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | C4-C(methyl) | ~1.54 Å |
| Bond Angle | O=C-O | ~124° |
| Bond Angle | C3-C4-C5 | ~112° |
Electronic Structure Analysis: Once the geometry is optimized, calculations can reveal the distribution of electrons within the molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. dergipark.org.trirjweb.comresearchgate.net The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.comresearchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.gov
| Electronic Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.30 | Indicates electron-donating capability, often localized around the ester oxygen. |
| LUMO Energy | 1.81 | Indicates electron-accepting capability, often localized on the carbonyl carbon. |
| HOMO-LUMO Gap (ΔE) | 8.11 | Relates to chemical reactivity and stability; a larger gap implies higher stability. irjweb.com |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. nih.govnih.govrsc.org These calculated shielding values can be linearly correlated with experimental chemical shifts. nih.govmdpi.com Such predictions are crucial for assigning peaks in complex spectra and for distinguishing between isomers, such as different positional isomers of methyl-branched esters.
| Atom/Group | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) (DFT-GIAO) |
|---|---|---|
| C=O (carbonyl) | 174.5 | 174.2 |
| O-CH₃ (methoxy) | 51.5 | 51.3 |
| C4 (branch point) | 34.0 | 33.8 |
| C4-CH₃ (branch methyl) | 19.5 | 19.2 |
IR Frequencies: Theoretical vibrational (infrared) spectra can be computed from the optimized molecular geometry. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the characteristic C=O stretch of the ester group or the C-H bending modes of the methyl and methylene (B1212753) groups. nih.govresearchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
|---|---|---|
| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |
| C=O Stretch (Ester) | 1740 | 1735-1750 |
| C-H Bend (CH₂/CH₃) | 1375-1465 | 1370-1470 |
| C-O Stretch (Ester) | 1170-1250 | 1160-1260 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using force fields to describe the potential energy of the system. mytribos.org
Solvent Interactions: MD simulations are particularly powerful for studying how a solute molecule interacts with its solvent environment. rsc.org By simulating this compound in a box of explicit solvent molecules (e.g., water or a hydrocarbon), one can analyze the structure of the solvation shell. researchgate.net Properties like the radial distribution function can be calculated to determine the average distance and coordination number of solvent molecules around specific parts of the ester, such as the polar ester head group and the nonpolar alkyl tail. These simulations provide insight into solubility, aggregation behavior, and interfacial properties. rsc.org
Reaction Mechanism Studies Using Computational Chemistry (e.g., esterification, hydrolysis)
Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, including the formation (esterification) and cleavage (hydrolysis) of this compound.
Esterification: The acid-catalyzed Fischer esterification mechanism can be modeled computationally to understand the energetics of the entire reaction pathway. pku.edu.cnchemguide.co.uk DFT calculations can be used to locate the structures and determine the energies of the reactants (4-methyldodecanoic acid and methanol), the tetrahedral intermediate, and the final products (ester and water). researchgate.net Crucially, this method can also identify and characterize the high-energy transition state structures that connect these intermediates. researchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate, allowing for a deeper understanding of how catalysts lower this energy barrier. nih.gov
Hydrolysis: Similarly, the reverse reaction, acid-catalyzed hydrolysis, can be studied. researchgate.net Computational models can trace the pathway beginning with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule, formation of a tetrahedral intermediate, and subsequent elimination of the alcohol to yield the carboxylic acid. nih.govnih.gov By comparing the activation energies for different potential pathways, the most likely mechanism can be determined. These studies can also incorporate the effects of the solvent, which can play a crucial role in stabilizing intermediates and transition states through hydrogen bonding. researchgate.net
| Reaction | Key Step | Calculated Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Acid-Catalyzed Esterification | Formation of Tetrahedral Intermediate | ~100 |
| Elimination of Water | ~110 | |
| Acid-Catalyzed Hydrolysis | Formation of Tetrahedral Intermediate | ~95 |
| Elimination of Methanol (B129727) | ~105 |
Chemoinformatic Analysis of this compound and Related Branched Esters
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds, enabling the prediction of their properties and activities. For this compound, this involves placing it within the context of other related branched-chain esters to develop predictive models.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling approach that correlates variations in the chemical structure of a series of compounds with changes in a specific property (e.g., boiling point, viscosity, biological activity). nih.govnih.gov To build a QSAR model, one first calculates a set of numerical values, known as molecular descriptors, that encode different aspects of the molecules' structures. frontiersin.org
Molecular Descriptors: For a series of branched esters including this compound, various descriptors can be calculated:
Physicochemical Descriptors: These include properties like molecular weight (MW), octanol-water partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA). slideshare.net
Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching (e.g., Wiener index, Zagreb indices). frontiersin.org
Quantum Chemical Descriptors: Properties derived from quantum calculations, such as HOMO/LUMO energies and dipole moment, can also be used.
By applying statistical methods like multiple linear regression to a training set of branched esters with known properties, a mathematical equation (a QSAR model) can be developed. nih.gov This model can then be used to predict the properties of new or untested branched esters, including other isomers of this compound, based solely on their calculated descriptors. Such models are valuable for screening compounds and designing esters with desired physicochemical characteristics, for instance, as improved cold-flow improvers for biodiesel. researchgate.netsemanticscholar.org
| Molecular Descriptor | Calculated/Estimated Value for this compound |
|---|---|
| Molecular Formula | C₁₄H₂₈O₂ |
| Molecular Weight | 228.37 g/mol |
| logP (Octanol-Water Partition Coefficient) | ~5.8 |
| Molar Refractivity | ~68.5 cm³ |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
| Number of Rotatable Bonds | 10 |
Future Research Directions and Emerging Areas
Discovery of Novel Natural Sources and Biosynthetic Pathways
The identification of Methyl 4-methyldodecanoate from the actinomycete Micromonospora aurantiaca has opened the door to exploring a broader range of microorganisms as potential sources. nih.govresearchgate.net Future research will likely focus on screening diverse microbial habitats, from soil and marine environments to symbiotic associations with plants and animals, for the presence of this and other rare branched-chain fatty acid esters.
The biosynthesis of this compound in M. aurantiaca involves a fatty acid synthase (FAS) that can utilize various starter and elongation units. nih.govresearchgate.net Isotopic labeling experiments have shown that the methyl branch at the C-4 position is introduced through the incorporation of a methylmalonyl-CoA elongation unit, while the methyl ester group is derived from S-adenosyl methionine (SAM). nih.govresearchgate.net The initial building blocks for the fatty acid chain can be derived from branched-chain amino acids like valine, leucine, and isoleucine, which are converted to short-chain branched acyl-CoAs that act as primers for the FAS system. nih.govresearchgate.netfrontiersin.org
Table 1: Biosynthetic Precursors for this compound
| Component | Precursor | Source in Bacteria |
|---|---|---|
| Fatty Acid Backbone | Acetyl-CoA, Malonyl-CoA | General metabolism |
| C-4 Methyl Branch | Methylmalonyl-CoA | Propionate metabolism |
| Methyl Ester Group | S-adenosyl methionine (SAM) | One-carbon metabolism |
Further research is needed to fully characterize the enzymes involved in this pathway, including the specific FAS and methyltransferase, which could pave the way for metabolic engineering approaches to enhance production.
Development of Advanced Analytical Techniques for Trace Level Detection
The detection and characterization of this compound, especially at trace levels in complex biological matrices, necessitate the development of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.govresearchgate.net The mass spectrum of this compound exhibits a characteristic fragmentation pattern for a γ-methyl branched fatty acid methyl ester, with significant fragment ions at m/z = 87 and m/z = 74, and a key fragment at m/z = 115 resulting from γ-fragmentation. researchgate.net
Table 2: Key Mass Spectrometry Fragments for Identification of this compound
| m/z (mass-to-charge ratio) | Fragmentation | Significance |
|---|---|---|
| 74 | McLafferty rearrangement | Characteristic of methyl esters |
| 87 | β-cleavage | Characteristic of methyl esters |
Future advancements in this area will likely involve the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity. Techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide superior separation of complex mixtures of fatty acid methyl esters.
Exploration of Undiscovered Biological Roles in Diverse Organisms (Non-Clinical)
While the precise biological roles of this compound are largely unknown, the functions of related branched-chain fatty acids and methyl esters in other organisms provide intriguing possibilities. In bacteria, branched-chain fatty acids are crucial components of cell membranes, influencing their fluidity and adaptation to environmental stress. nih.govnih.govmdpi.com The position of the methyl branch affects the packing of the acyl chains in the membrane, with anteiso-branched fatty acids generally creating a more fluid membrane than their iso-branched counterparts. researchgate.net
Furthermore, various methyl-branched esters have been identified as insect pheromones, playing critical roles in communication for mating, aggregation, and defense. rsc.orgnih.govnih.govfrontiersin.org These compounds are often highly specific to a particular species. It is plausible that this compound could have similar ecological roles, for instance, as a signaling molecule in microbial communities or in interactions between microbes and other organisms. Future research should investigate these potential functions in non-clinical contexts.
Innovative and Sustainable Synthetic Routes
The development of innovative and sustainable synthetic routes for this compound is crucial for obtaining larger quantities for research and potential applications. One promising approach is the use of zeolite-based catalysts for the skeletal isomerization of unsaturated fatty acids to produce branched-chain isomers. researchgate.netmdpi.comconicet.gov.ar This green chemistry approach can offer high conversions and selectivity. The process typically involves the isomerization of a linear unsaturated fatty acid ester, followed by hydrogenation to yield the saturated branched-chain product. google.com
Table 3: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Zeolite-Catalyzed Isomerization | Skeletal isomerization of linear unsaturated fatty acid esters using zeolite catalysts, followed by hydrogenation. | High conversion and selectivity, reusable catalysts, environmentally friendly. |
Biocatalytic methods, employing either whole-cell systems or isolated enzymes, represent another sustainable avenue. researchgate.net Engineering microorganisms to produce this compound directly from simple carbon sources is a long-term goal that aligns with the principles of green chemistry.
Integration with Metabolomics and Lipidomics Platforms for Systems-Level Understanding
The integration of this compound analysis into metabolomics and lipidomics platforms is essential for a systems-level understanding of its biological context. Bacterial lipidomics, in particular, is a rapidly advancing field that aims to comprehensively profile the lipid composition of bacteria. nih.govnih.govcreative-proteomics.comspringernature.commdpi.com The development of specialized analytical workflows and databases for bacterial lipids will facilitate the identification and quantification of compounds like this compound in large-scale studies. nih.gov This will enable researchers to investigate how the abundance of this molecule changes in response to different environmental conditions, genetic modifications, or in the context of microbial communities. Such data will be invaluable for generating hypotheses about its function.
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
High-throughput screening (HTS) assays can be developed to accelerate the discovery of new biological activities of this compound and its derivatives. assaygenie.com For example, HTS methods have been established for identifying inhibitors of fatty acid uptake and for engineering fatty acid synthases. nih.govnih.govresearchgate.net Similar approaches could be adapted to screen for enzymes that modify this compound or to identify proteins that bind to it.
Combinatorial chemistry offers a powerful tool for creating libraries of structurally related compounds. nih.gov By systematically modifying the structure of this compound, for instance, by altering the chain length, the position of the methyl branch, or the ester group, a diverse library of derivatives can be generated. nih.govrsc.orgacs.orgresearchgate.net These libraries can then be screened for various biological activities, potentially leading to the discovery of new molecules with useful properties.
Q & A
Q. How can Methyl 4-methyldodecanoate be synthesized in a laboratory setting?
- Methodological Answer : Synthesis typically involves esterification of 4-methyldodecanoic acid with methanol under acidic catalysis. Key steps include:
- Purification via distillation or chromatography (ensure purity >95% using GC-MS or HPLC) .
- Validate the compound’s identity by cross-referencing spectral data (NMR, IR) with literature in SciFinder or Reaxys .
- Include detailed experimental protocols (reagent ratios, temperature, reaction time) to ensure reproducibility .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on branching at the 4-methyl group and ester carbonyl signals (δ ~3.6 ppm for methoxy group) .
- Mass Spectrometry : Confirm molecular ion ([M]+) and fragmentation patterns consistent with ester derivatives .
- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and methoxy C-O bonds (~1200 cm⁻¹) .
- Compare data with NIST Chemistry WebBook or peer-reviewed studies to resolve ambiguities .
Q. How should researchers design a literature review for this compound’s physicochemical properties?
- Methodological Answer :
- Use systematic review frameworks to prioritize primary sources (e.g., experimental data from NIST ) over secondary reviews.
- Filter studies by measurement techniques (e.g., differential scanning calorimetry for melting points) to assess reliability .
- Document contradictions (e.g., conflicting boiling points) and evaluate methodologies (e.g., calibration standards) to identify robust datasets .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties (e.g., melting points) be resolved?
- Methodological Answer :
- Analyze experimental conditions: Purity (>99% vs. technical grade), calibration of instruments (e.g., DSC vs. capillary methods) .
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in datasets .
- Cross-validate with computational models (e.g., group contribution methods) to predict properties and flag anomalies .
- Example: For Methyl tetradecanoate, TRC data show ±1 K uncertainty in melting points due to purity gradients .
Q. What strategies are effective for studying this compound’s stability under varying storage conditions?
- Methodological Answer :
- Design accelerated degradation studies: Expose samples to heat (40–80°C), humidity (75% RH), and light (UV/visible) .
- Monitor decomposition via GC-MS for volatile byproducts or FTIR for functional group changes .
- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
- Note incompatibilities with strong acids/oxidizers, as these may catalyze hydrolysis .
Q. How can vapor-liquid equilibrium (VLE) data for this compound be modeled using Antoine equation parameters?
- Methodological Answer :
- Extract Antoine coefficients (A, B, C) from high-precision studies (e.g., Rose and Supina, 1961 ).
- Validate models using experimental boiling points at reduced pressures (e.g., 0.009–1 bar) .
- Compare predicted vs. observed ΔvapH values (e.g., 86.6 kJ/mol average for Methyl tetradecanoate ).
- Use software (Aspen Plus, COSMOtherm) to simulate phase behavior and identify data gaps .
Q. How should researchers address gaps in toxicological data for this compound?
- Methodological Answer :
- Conduct tiered toxicity testing:
- In vitro : Ames test (mutagenicity), cell viability assays (e.g., HepG2 cells) .
- In vivo : Acute oral toxicity (OECD 423) and dermal irritation (OECD 404) studies .
- Publish negative results to mitigate publication bias and improve risk assessment .
Data Management and Reproducibility
Q. What metadata standards are critical for sharing this compound research data?
- Methodological Answer :
- Include experimental parameters (e.g., reaction conditions, instrument settings) and raw data files (spectra, chromatograms) .
- Use discipline-specific repositories (e.g., NFDI4Chem) with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Document uncertainties (e.g., ±0.2°C in melting points) and provenance (e.g., supplier purity grades) .
Q. How can mixed-methods approaches enhance research on this compound?
- Methodological Answer :
- Combine quantitative (e.g., thermodynamic measurements) with qualitative data (e.g., crystallography insights) to explain anomalies .
- Example: Use molecular dynamics simulations to rationalize experimental viscosity trends .
- Ensure research questions drive the design, avoiding redundant methodologies .
Tables for Key Thermodynamic Data (Example)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
